Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)-
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Overview
Description
Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- is a complex organic compound with a unique structure that includes a pyrazine ring, a carbothioamide group, and piperidinyl and pyrrolidinylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions One common method includes the reaction of pyrazine derivatives with carbothioamide precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl and pyrrolidinylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Piperidine, pyrrolidine, and other amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-(1-pyrrolidinylmethyl)-: This compound shares structural similarities with Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)-, including the presence of piperidinyl and pyrrolidinylmethyl groups.
Pyridinecarboxylic acids: These compounds, such as picolinic acid and nicotinic acid, have similar heterocyclic structures but differ in their functional groups and biological activities.
Uniqueness
Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- is unique due to its specific combination of functional groups and substituents
Properties
CAS No. |
61689-77-8 |
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Molecular Formula |
C15H23N5S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-piperidin-1-yl-N-(pyrrolidin-1-ylmethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C15H23N5S/c21-15(17-12-19-6-4-5-7-19)13-10-16-11-14(18-13)20-8-2-1-3-9-20/h10-11H,1-9,12H2,(H,17,21) |
InChI Key |
LCYZZFBODUFALS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CN=C2)C(=S)NCN3CCCC3 |
Origin of Product |
United States |
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